molecular formula C16H13ClO4 B6408156 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid CAS No. 1261908-90-0

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6408156
CAS No.: 1261908-90-0
M. Wt: 304.72 g/mol
InChI Key: KBUSDXYZYWNRDC-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₃ClO₄ It is a derivative of benzoic acid, featuring a chloro group and an ethoxycarbonylphenyl group

Properties

IUPAC Name

2-chloro-4-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUSDXYZYWNRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691413
Record name 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-90-0
Record name 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-(4-ethoxycarbonylphenyl)benzoic acid.

    Esterification: Formation of esters like ethyl 2-chloro-4-(4-ethoxycarbonylphenyl)benzoate.

    Reduction: Formation of alcohols or amines, such as 2-chloro-4-(4-ethoxycarbonylphenyl)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and ethoxycarbonylphenyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

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